10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione
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Overview
Description
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spiro linkage between a cyclopenta[a]phenanthrene core and an oxirane ring. The compound’s molecular formula is C20H24O3, and it has a molecular weight of 312.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents. The final product is usually purified through recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (9S,14S)-10,13-Dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione
- (8R,9S,10R,13S,14S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro phenanthrene-17,2’-[1,3]dioxolan]-3(2H)-one
- (10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]
Uniqueness
The uniqueness of 10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
GFNJDRLFFJDJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Origin of Product |
United States |
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